2-(4-Methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-(4-Methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a thienyl group, and a methylphenyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Nicotinonitrile Core: This step involves the synthesis of the nicotinonitrile backbone through a condensation reaction between a suitable aldehyde and a nitrile compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Thienyl Group: The thienyl group is typically introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a suitable palladium catalyst.
Addition of the Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
2-(4-Methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-(4-Methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The compound can influence various biochemical pathways, potentially affecting signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-6-(2-thienyl)-4-methylnicotinonitrile
- 2-(4-Methylphenyl)-6-(2-thienyl)-4-chloronicotinonitrile
- 2-(4-Methylphenyl)-6-(2-thienyl)-4-bromonicotinonitrile
Uniqueness
2-(4-Methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring robust chemical performance.
Properties
IUPAC Name |
2-(4-methylphenyl)-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2S/c1-11-4-6-12(7-5-11)17-13(10-22)14(18(19,20)21)9-15(23-17)16-3-2-8-24-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLSGUQMUZZCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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